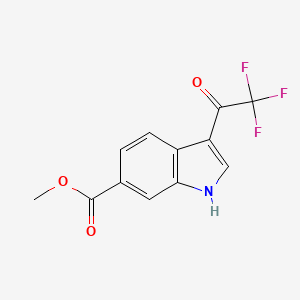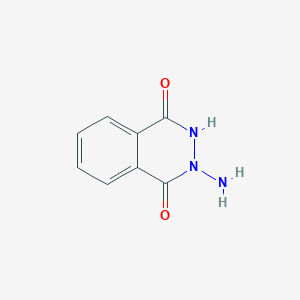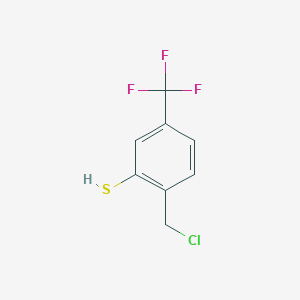
Benzenethiol, 2-(chloromethyl)-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenethiol, 2-(chloromethyl)-5-(trifluoromethyl)- is an organosulfur compound characterized by the presence of a trifluoromethyl group and a chloromethyl group attached to a benzenethiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzenethiol derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2-(chloromethyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted benzenethiol derivatives.
Scientific Research Applications
Benzenethiol, 2-(chloromethyl)-5-(trifluoromethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenethiol, 2-(chloromethyl)-5-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloromethyl group can participate in covalent bonding with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzenethiol, 2-(chloromethyl)-: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Benzenethiol, 5-(trifluoromethyl)-:
Uniqueness
Benzenethiol, 2-(chloromethyl)-5-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and chloromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1379336-59-0 |
|---|---|
Molecular Formula |
C8H6ClF3S |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C8H6ClF3S/c9-4-5-1-2-6(3-7(5)13)8(10,11)12/h1-3,13H,4H2 |
InChI Key |
FIPLHPHZBDRQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


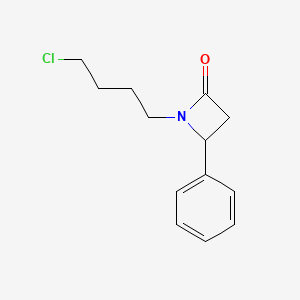
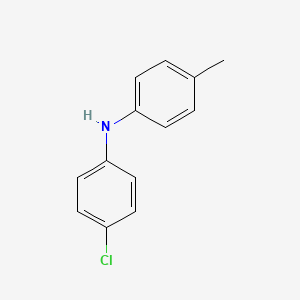
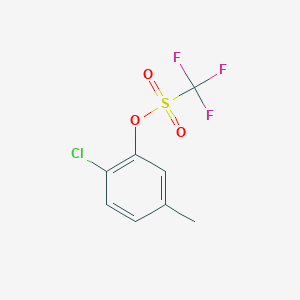

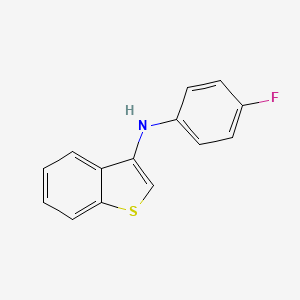
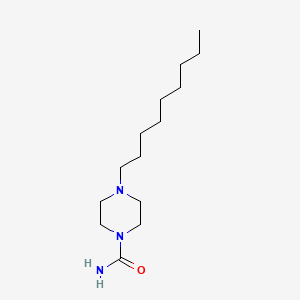
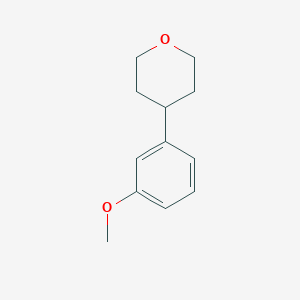
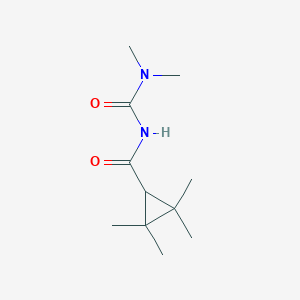
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)
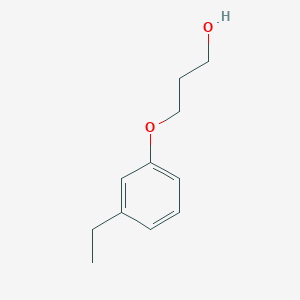
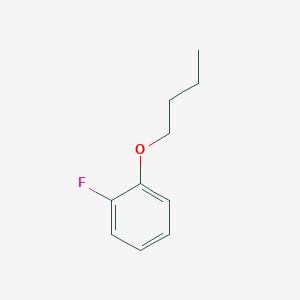
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
